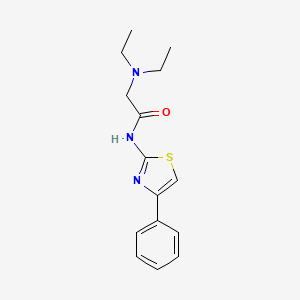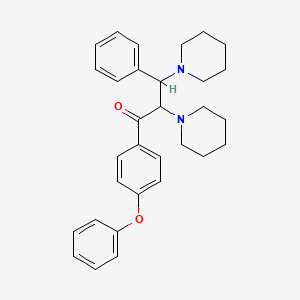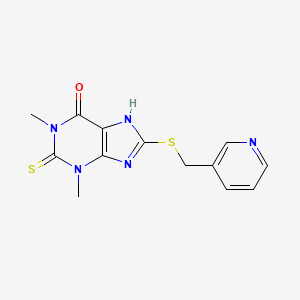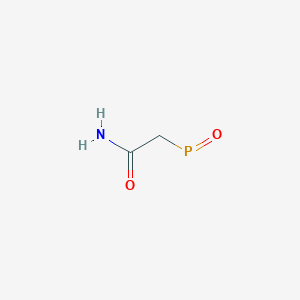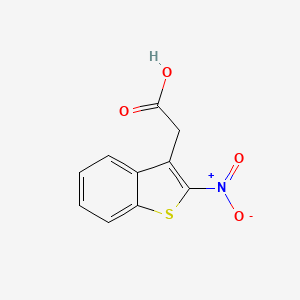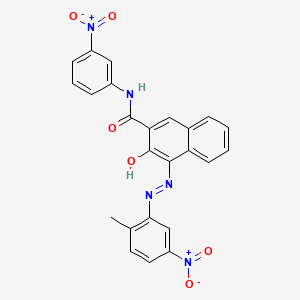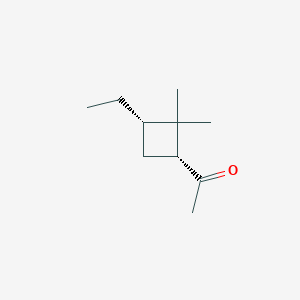
Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- is an organic compound with the molecular formula C10H18O . It belongs to the class of ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is notable for its unique structure, which includes a cyclobutyl ring with ethyl and dimethyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a .
Introduction of Substituents: The ethyl and dimethyl groups are introduced through alkylation reactions.
Formation of the Ketone Group: The final step involves the oxidation of the corresponding alcohol to form the ketone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
科学研究应用
Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- involves interactions with molecular targets such as enzymes and receptors. The carbonyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Acetone: A simple ketone with the formula C3H6O.
Butanone (Methyl Ethyl Ketone): A four-carbon ketone with the formula C4H8O.
Cyclobutanone: A cyclobutyl ketone with the formula C4H6O.
Uniqueness
Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- is unique due to its complex structure, which includes a cyclobutyl ring with multiple substituents. This structural complexity can lead to unique chemical and biological properties, distinguishing it from simpler ketones like acetone and butanone.
属性
CAS 编号 |
4951-97-7 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
1-[(1R,3S)-3-ethyl-2,2-dimethylcyclobutyl]ethanone |
InChI |
InChI=1S/C10H18O/c1-5-8-6-9(7(2)11)10(8,3)4/h8-9H,5-6H2,1-4H3/t8-,9-/m0/s1 |
InChI 键 |
XNOFWVNVNSRMKB-IUCAKERBSA-N |
手性 SMILES |
CC[C@H]1C[C@H](C1(C)C)C(=O)C |
规范 SMILES |
CCC1CC(C1(C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


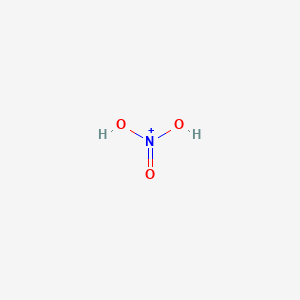
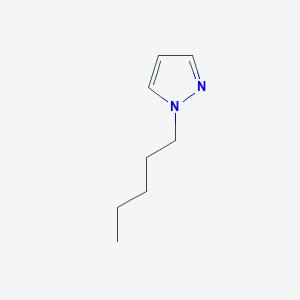

![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)


